

Application Notes: In Vitro Anti-inflammatory Assay Using Ampelopsin F on Macrophages

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Introduction

Ampelopsin F, a flavonoid derivative, has demonstrated potential anti-inflammatory effects. This document outlines the protocols for evaluating the anti-inflammatory properties of **Ampelopsin F** in vitro using macrophage cell lines, such as RAW 264.7 or THP-1. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β). These protocols detail methods to quantify the inhibitory effects of **Ampelopsin F** on the production of these inflammatory markers and to assess its impact on cell viability and key signaling pathways.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental ProtocolsCell Culture and Maintenance

- Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
- · Culture Medium:
 - RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.



- THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and
 0.05 mM 2-mercaptoethanol.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.
- THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of **Ampelopsin F** on macrophages to establish non-toxic concentrations for subsequent experiments.[1][2]

- Materials:
 - 96-well cell culture plates
 - Ampelopsin F stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
 - DMSO or solubilization solution[1]
- Procedure:
 - Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]
 - Treat the cells with various concentrations of Ampelopsin F (e.g., 1, 5, 10, 25, 50, 100 μM) for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ampelopsin F).



- After the treatment period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[1][5]
- Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[3]
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.[6][7]

- Materials:
 - 24-well or 96-well cell culture plates
 - Ampelopsin F
 - Lipopolysaccharide (LPS) from E. coli
 - Griess Reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and
 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]
 - Sodium nitrite (NaNO2) for standard curve
- Procedure:
 - Seed macrophages in a 24-well or 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with non-toxic concentrations of Ampelopsin F for 1 hour.
 - Induce inflammation by adding LPS (1 μg/mL) to the wells and incubate for 24 hours.[4]
 - Collect the cell culture supernatant.
 - Mix 50 μL of the supernatant with 50 μL of Griess Reagent in a 96-well plate.



- Incubate at room temperature for 10-15 minutes in the dark.
- Measure the absorbance at 540-550 nm.[7][8]
- Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by Ampelopsin F compared to the LPS-only treated group.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of proinflammatory cytokines (TNF- α , IL-6, IL-1 β) in the cell culture supernatant.[9][10][11]

- Materials:
 - 24-well or 96-well cell culture plates
 - Ampelopsin F
 - LPS
 - ELISA kits for TNF-α, IL-6, and IL-1β
- Procedure:
 - Seed macrophages and allow them to adhere.
 - Pre-treat cells with various concentrations of Ampelopsin F for 1 hour.
 - Stimulate the cells with LPS (1 μg/mL) for 4-24 hours (incubation time can be optimized depending on the cytokine).[4][9]
 - Collect the cell culture supernatant.
 - Perform the ELISA according to the manufacturer's instructions for each cytokine kit. This
 typically involves coating a plate with a capture antibody, adding the supernatant, adding a
 detection antibody, followed by a substrate for color development.[11]
 - Measure the absorbance at the recommended wavelength.



 Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. Determine the percentage of inhibition of each cytokine by **Ampelopsin F**.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of **Ampelopsin F** on key inflammatory signaling pathways, such as NF-kB and MAPK.

- Materials:
 - 6-well cell culture plates
 - Ampelopsin F
 - LPS
 - Cell lysis buffer
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF membranes and transfer apparatus
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-lκBα, anti-lκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - Culture and treat macrophages with Ampelopsin F and/or LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.
 - Lyse the cells and determine the protein concentration.



- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Data Presentation

Table 1: Effect of **Ampelopsin F** on Macrophage Viability (MTT Assay)

Concentration (µM)	Cell Viability (%)
Control	100 ± 5.2
Ampelopsin F (1)	98.7 ± 4.8
Ampelopsin F (5)	97.2 ± 5.1
Ampelopsin F (10)	96.5 ± 4.9
Ampelopsin F (25)	95.1 ± 5.3
Ampelopsin F (50)	93.8 ± 4.7
Ampelopsin F (100)	89.3 ± 6.0

Data are presented as mean \pm SD from three independent experiments.

Table 2: Inhibitory Effect of Ampelopsin F on LPS-Induced NO Production



Treatment	NO Concentration (μM)	% Inhibition
Control	1.2 ± 0.3	-
LPS (1 μg/mL)	25.8 ± 2.1	0
LPS + Ampelopsin F (10 μM)	18.5 ± 1.5	28.3
LPS + Ampelopsin F (25 μM)	12.1 ± 1.1	53.1
LPS + Ampelopsin F (50 μM)	6.7 ± 0.8	74.0

Data are presented as mean \pm SD from three independent experiments.

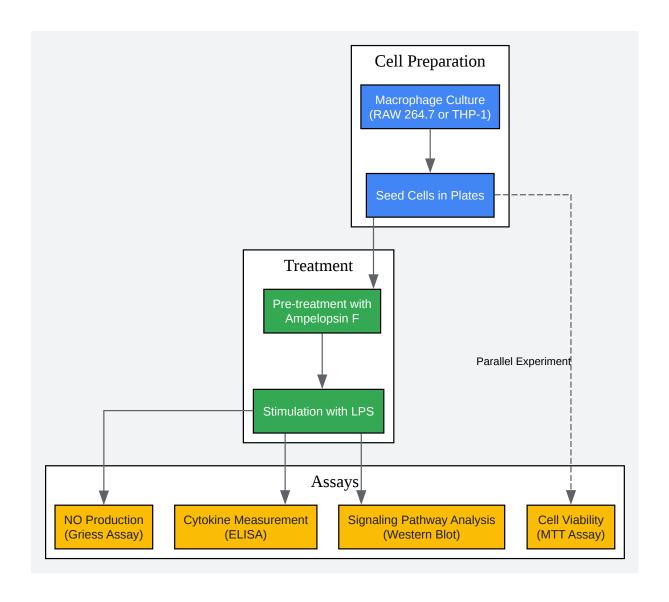
Table 3: Inhibitory Effect of **Ampelopsin F** on LPS-Induced Pro-inflammatory Cytokine Production

Treatment	TNF-α (pg/mL)	IL-6 (pg/mL)	IL-1β (pg/mL)
Control	25.4 ± 3.1	15.8 ± 2.5	10.2 ± 1.9
LPS (1 μg/mL)	1245.7 ± 98.2	856.3 ± 75.4	452.1 ± 40.7
LPS + Ampelopsin F (10 μM)	987.2 ± 85.6	678.9 ± 60.1	350.8 ± 32.1
LPS + Ampelopsin F (25 μM)	654.8 ± 54.3	432.1 ± 38.7	210.5 ± 25.6
LPS + Ampelopsin F (50 μM)	312.5 ± 29.8	210.6 ± 22.3	98.7 ± 15.4

Data are presented as mean \pm SD from three independent experiments.

Visualizations

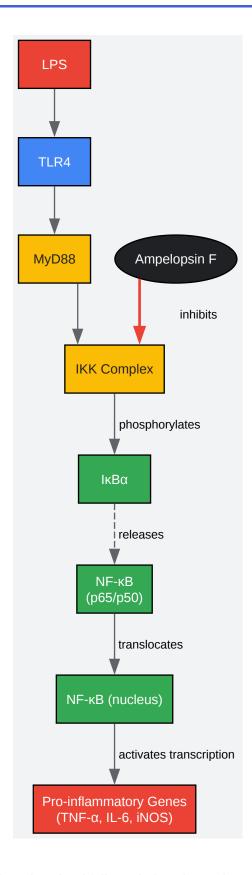




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Caption: Experimental workflow for evaluating the anti-inflammatory effects of **Ampelopsin F**.

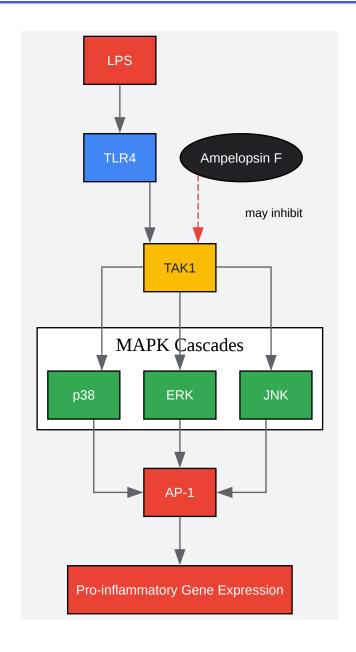




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Caption: Ampelopsin F inhibits the NF-kB signaling pathway.





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Caption: Potential inhibition of MAPK signaling pathways by **Ampelopsin F**.

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